molecular formula C17H22N2O2 B5886657 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide

Cat. No. B5886657
M. Wt: 286.37 g/mol
InChI Key: JRCADMGYPMTLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide, also known as HMN-176, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. HMN-176 is a synthetic derivative of quinoline and has shown promising results in preclinical studies as an anti-cancer agent.

Scientific Research Applications

Metal Chelation and Coordination Chemistry

The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines makes them excellent monoprotic bidentate chelating agents. These compounds form both four- and six-covalent complexes with a wide range of metal ions, including Cu²⁺, Zn²⁺, Bi²⁺, Mn²⁺, Mg²⁺, Cd²⁺, Ni²⁺, Fe³⁺, and Al³⁺ . Researchers have explored their use in metal extraction, catalysis, and as ligands in coordination chemistry.

Antibacterial and Antifungal Properties

8-Hydroxyquinoline derivatives, including N-alkylated forms, exhibit antimicrobial activity. They have been investigated for their potential as antibacterial and antifungal agents. The compound’s structural features contribute to its ability to disrupt microbial membranes and inhibit essential enzymes .

Polymer Chemistry and Functional Polymers

Functional (meth)acrylates, including amide groups, play a crucial role in polymer chemistry. They serve as reactive monomers for the synthesis of functional polymers. By incorporating 8-hydroxyquinoline-based moieties, researchers can tailor polymer properties for specific applications, such as drug delivery, coatings, and biomaterials .

Mechanism of Action

Target of Action

It is known that 2-methyl-8-quinolinol, a related compound, shows fungicidal property . It can also undergo complexation with transition metal complexes .

Mode of Action

Quinoline derivatives have been studied for their inhibitory effects on enoyl acp-reductase , an enzyme involved in bacterial fatty acid biosynthesis. This suggests that the compound might interact with similar targets, leading to changes in cellular processes.

Biochemical Pathways

Based on the potential inhibition of enoyl acp-reductase , it can be inferred that the compound may affect fatty acid biosynthesis in bacteria.

Result of Action

Related quinoline derivatives have shown antibacterial and antitubercular activities , suggesting that this compound may have similar effects.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-5-15(20)19(11(2)3)10-14-9-13-8-6-7-12(4)16(13)18-17(14)21/h6-9,11H,5,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCADMGYPMTLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)propanamide

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